2-methoxyethyl 5-methyl-4-oxo-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
2-Methoxyethyl 5-methyl-4-oxo-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS: Not explicitly provided; Ref: 3D-CEB98266 ) is a thieno[2,3-d]pyrimidine derivative characterized by:
- Methoxyethyl ester group at position 4.
- Pyridin-3-yl substituent at position 2.
- 5-Methyl and 4-oxo functional groups.
Properties
IUPAC Name |
2-methoxyethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-11-14(20)18-13(10-4-3-5-17-8-10)19-15(11)24-12(9)16(21)23-7-6-22-2/h3-5,8H,6-7H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVQTDINBWLTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C3=CN=CC=C3)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 5-methyl-4-oxo-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNOS
- CAS Number : 727982-66-3
- Molecular Weight : 268.29 g/mol
Antimicrobial Activity
Research indicates that thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. A study assessed various derivatives of thieno[2,3-d]pyrimidine for their antibacterial and antimycobacterial activities against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The results demonstrated that compounds with similar structures to this compound showed considerable antibacterial efficacy, with minimum inhibitory concentrations (MIC) indicating potent activity against these pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study on pyrido[2,3-d]pyrimidines revealed that related compounds exhibited inhibitory effects on various cancer cell lines, including NCI-H1975 and A549. The most notable findings included:
- IC50 Values : Some derivatives demonstrated IC50 values as low as 13 nM against specific cancer cell lines.
- Mechanism of Action : The anticancer activity was attributed to the inhibition of key enzymes involved in tumor growth, particularly targeting the EGFR pathway .
Case Study 1: Antimicrobial Efficacy
A series of thieno[2,3-d]pyrimidines were synthesized and tested for their antimicrobial properties. Among them, specific derivatives showed significant activity against Mycobacterium avium and other resistant strains. The study highlighted the importance of structural modifications in enhancing biological activity. The most potent compounds had a side chain that contributed to their interaction with bacterial cell walls .
Case Study 2: Anticancer Properties
In another investigation focusing on pyrido[2,3-d]pyrimidines, several compounds were synthesized and tested for their cytotoxic effects on lung cancer cells. The results indicated that modifications at the pyridine ring significantly influenced the anticancer activity. Compounds with thienopyrimidine structures exhibited higher cytotoxicity compared to their pyridopyrimidine counterparts .
Data Summary
| Biological Activity | Tested Compounds | MIC (µg/mL) | IC50 (nM) |
|---|---|---|---|
| Antibacterial | Thieno derivatives | 0.5 - 8 | - |
| Antimycobacterial | Thieno derivatives | 1 - 16 | - |
| Anticancer | Pyrido derivatives | - | 13 |
Comparison with Similar Compounds
Substituent Variations in the Thieno[2,3-d]pyrimidine Core
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- Position 2: Pyridin-3-yl (target) vs. thiazolo () or propylamino (). Pyridin-3-yl enhances aromatic stacking but may reduce solubility compared to aliphatic substituents .
- Position 4: 4-Oxo (target) vs. 4-chloro ().
- Position 6 : Methoxyethyl ester (target) vs. ethyl or isoindol-2-yl esters. Methoxyethyl may enhance solubility in polar solvents compared to ethyl .
Physicochemical Properties
Notes:
Q & A
[Basic] What synthetic methodologies are commonly employed for preparing this compound?
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. A general approach includes:
- Condensation reactions : Refluxing intermediates (e.g., substituted pyrimidines or thiophenes) with aldehydes in acetic acid/acetic anhydride mixtures (e.g., 78% yield achieved under similar conditions for ethyl thiazolopyrimidine derivatives) .
- Functionalization : Methoxyethyl ester groups are introduced via nucleophilic substitution or esterification, often requiring sodium acetate as a base .
- Key reagents : Chloroacetic acid, benzylidene derivatives, and sodium acetate are critical for cyclization and ring formation .
[Basic] Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between fused rings up to 80.94°) and hydrogen-bonding networks (C–H···O interactions with bond lengths ~2.3 Å) .
- NMR/IR spectroscopy : Confirms functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) and regiochemistry of substituents .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
[Advanced] How can reaction conditions be optimized to address low yields in thieno[2,3-d]pyrimidine synthesis?
- Catalyst selection : Transition-metal catalysts (e.g., palladium or copper) improve cyclization efficiency in analogous thiazolopyrimidine syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/ethyl acetate mixtures aid recrystallization .
- Temperature control : Reflux durations >8 hours are often necessary for complete ring closure .
[Advanced] How to resolve discrepancies between crystallographic data and computational models?
- Dihedral angle analysis : Compare experimental X-ray values (e.g., 80.94° between fused rings) with density functional theory (DFT) predictions to identify steric or electronic mismatches .
- Hydrogen bonding : Validate bifurcated C–H···O interactions observed in crystal packing (e.g., bond distances of 2.38–2.48 Å) against molecular dynamics simulations .
[Advanced] How to design SAR studies when biological data from analogous derivatives conflict?
- Systematic substitution : Vary substituents on the pyridin-3-yl or methoxyethyl groups to isolate pharmacophores (e.g., anti-inflammatory activity in thiazolopyrimidines correlates with electron-withdrawing substituents) .
- In vitro assays : Use standardized protocols (e.g., COX-2 inhibition for anti-inflammatory screening) to minimize variability .
- Data normalization : Account for solubility differences (e.g., logP adjustments via ester hydrolysis) to reconcile IC₅₀ disparities .
[Basic] What are the key stability considerations for this compound during storage?
- Light sensitivity : Store in amber vials to prevent photodegradation of the thienopyrimidine core.
- Moisture control : Desiccants are critical due to hydrolytic susceptibility of the ester group .
- Temperature : Long-term stability requires storage at –20°C, as shown for structurally related compounds .
[Advanced] How does the spatial conformation of the thieno[2,3-d]pyrimidine core influence reactivity?
- Ring puckering : Flattened boat conformations (e.g., C5 deviation by 0.224 Å in thiazolopyrimidines) increase electrophilicity at the 4-oxo position .
- Steric hindrance : Bulky substituents (e.g., pyridin-3-yl) may restrict access to nucleophilic sites, requiring steric maps for reaction planning .
[Advanced] What analytical strategies mitigate impurities in final products?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves structurally similar byproducts in thiazolopyrimidine derivatives .
- Recrystallization : Ethyl acetate/ethanol (3:2 v/v) optimizes purity for X-ray-quality crystals .
- Mass-triggered fractionation : LC-MS identifies impurities with mass shifts ≥14 Da (e.g., demethylation or hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
